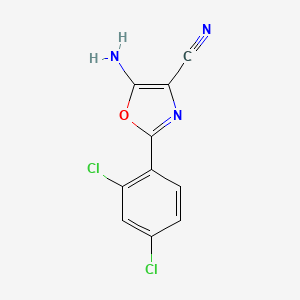

5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile

Description

5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₅Cl₂N₃O and a molecular weight of 254.07 g/mol . Its structure features:

- A 1,3-oxazole core substituted at position 2 with a 2,4-dichlorophenyl group, at position 4 with a carbonitrile, and at position 5 with an amino group .

- The IUPAC name is 5-amino-2-(3,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile (CAS 1484845-30-8), though this nomenclature may vary slightly depending on substituent numbering conventions .

This compound is cataloged as a life science material, suggesting applications in pharmaceuticals, agrochemicals, or biochemical research . Its electronic and steric properties are influenced by the electron-withdrawing carbonitrile and dichlorophenyl groups, balanced by the electron-donating amino group.

Properties

IUPAC Name |

5-amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3O/c11-5-1-2-6(7(12)3-5)10-15-8(4-13)9(14)16-10/h1-3H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCXPLAPQUUAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound with significant biological activity. Its molecular formula is , and it has a molecular weight of 254.07 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

| Property | Value |

|---|---|

| Chemical Formula | C10H5Cl2N3O |

| Molecular Weight | 254.07 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 66007410 |

| Appearance | Powder |

| Storage Temperature | Room temperature |

Antioxidant Properties

Recent studies indicate that oxazole derivatives, including this compound, exhibit notable antioxidant activity . The antioxidant capabilities were evaluated using various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, where the compound demonstrated significant free radical scavenging abilities .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor . In vitro studies have shown that it can inhibit enzymes such as cholinesterases and glucosidases. This inhibition is critical for therapeutic applications in conditions like diabetes and neurodegenerative diseases .

Anticancer Activity

One of the most promising aspects of this compound is its anticancer properties . Research has demonstrated that it exerts cytotoxic effects on various cancer cell lines, including pancreatic cancer (PANC-1) and others. The mechanism of action appears to involve the induction of apoptotic pathways, which are crucial for cancer cell death .

Case Studies

- Study on Pancreatic Cancer Cells :

- Enzyme Inhibition Study :

Research Findings

Several studies have corroborated the biological activities of this compound:

- Antioxidant Activity : Demonstrated strong antioxidant effects in multiple assays.

- Enzyme Inhibition : Effective against key enzymes related to metabolic disorders.

- Cytotoxicity Against Cancer Cells : Induced apoptosis in several cancer cell lines with promising IC50 values.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile

- Structure : Benzyl group at position 2 instead of dichlorophenyl .

- Molecular Formula : C₁₁H₉N₃O; Molar Mass : 199.21 g/mol .

- Key Differences: The benzyl group lacks chlorine substituents, reducing electronegativity and steric bulk compared to 2,4-dichlorophenyl. Lower molecular weight (199.21 vs. 254.07 g/mol) may improve solubility in nonpolar solvents. Applications: Not explicitly stated, but benzyl groups are common in medicinal chemistry for modulating lipophilicity .

5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile

- Structure : Bromine at position 5; 2,6-dichlorophenyl at position 2 .

- Molecular Formula : C₁₀H₃BrCl₂N₂O; Molar Mass : 317.96 g/mol .

- Key Differences: Bromine’s electronegativity and larger atomic radius alter electronic properties and steric effects compared to the amino group. 2,6-Dichlorophenyl substitution creates a symmetrical steric profile versus the asymmetrical 2,4-dichlorophenyl in the target compound. Applications: Used in high-throughput research due to stability and reactivity .

Core Heterocycle Variations

5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

- Structure: Pyrazole core with oxadiazole-thio and propanoyl substituents .

- Molecular Formula : C₂₀H₁₆N₆O₂S; Molar Mass : 417.2 g/mol .

- Key Differences: Pyrazole ring (two adjacent nitrogen atoms) vs. oxazole (one oxygen and one nitrogen). Applications: Not specified, but pyrazole derivatives are prevalent in drug discovery .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: The amino group in the target compound enhances nucleophilicity at position 5, whereas bromine in its analog increases electrophilicity .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-amino-2-substituted-1,3-oxazole-4-carbonitriles, including the 2-(2,4-dichlorophenyl) derivative, generally involves:

- Coupling of a substituted carboxylic acid (in this case, 2,4-dichlorobenzoic acid) with 2-aminomalononitrile.

- Cyclization to form the oxazole ring.

- Purification by standard chromatographic techniques.

This approach allows for a one-step or one-pot synthesis with good yields and straightforward workup.

Propylphosphonic Anhydride (T3P)-Assisted One-Step Coupling and Cyclization

A highly efficient and widely used method involves the use of propylphosphonic anhydride (T3P) as a coupling reagent to activate the carboxylic acid and facilitate direct cyclization with 2-aminomalononitrile.

- Mix 2,4-dichlorobenzoic acid (or other substituted carboxylic acids) with 2-aminomalononitrile in the presence of T3P (typically a 50% solution in ethyl acetate).

- Stir the reaction mixture at room temperature for approximately 12 hours.

- Perform aqueous workup by washing the organic layer with water, saturated bicarbonate, and brine.

- Dry over magnesium sulfate and concentrate under reduced pressure.

- Purify the crude product by flash chromatography or preparative HPLC.

This method is notable for its simplicity, mild conditions, and ability to produce the target oxazole in good purity and yield.

One-Pot Synthesis Using DMT-MM Coupling Reagent

An alternative method involves the use of the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which activates carboxylic acids in aqueous solvents, enabling:

- N-acylation of amino acids with carboxylic acids.

- Subsequent cyclodehydration to form oxazolones, which can be adapted for oxazole derivatives.

- React 2,4-dichlorobenzoic acid with 2-aminomalononitrile in acetone/water with DMT-MM and a base such as N-methylmorpholine.

- After initial coupling, add N,N-diethylaniline hydrochloride and additional DMT-MM to promote cyclodehydration.

- Stir at room temperature for several hours.

- Extract and purify the product by organic solvent washes and chromatographic methods.

This aqueous-compatible method is advantageous for its environmental friendliness and operational simplicity.

Notes on Methylation and Derivatization

Attempts to methylate the 5-amino group on the oxazole ring have been challenging due to the low nucleophilicity of the amine. Common methylation reagents such as methyl iodide or formic acid have limited success. However, condensation with paraformaldehyde in the presence of sodium methoxide followed by reduction with sodium borohydride can achieve methylation at this position.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| T3P-Assisted Coupling & Cyclization | 2,4-dichlorobenzoic acid, 2-aminomalononitrile, T3P | Room temperature, 12 h | Moderate to high yield; pure after chromatography | One-step, mild, scalable |

| DMT-MM One-Pot Synthesis | DMT-MM, N-methylmorpholine, N,N-diethylaniline hydrochloride | Room temperature, aqueous/acetone | Good yields; environmentally friendly | Suitable for aqueous media; one-pot |

| Methylation of 5-Amino Group | Paraformaldehyde, sodium methoxide, sodium borohydride | Methanol, room temperature | Modest yields | For derivatization after oxazole formation |

Summary of Research Findings

- The T3P-assisted synthesis is a robust and straightforward method widely reported for preparing 5-amino-2-substituted oxazole-4-carbonitriles, including the 2,4-dichlorophenyl derivative, with simple purification protocols.

- The DMT-MM mediated one-pot method provides an alternative route with aqueous compatibility, useful for sensitive substrates and green chemistry considerations.

- Methylation and further functionalization require specific conditions due to the low nucleophilicity of the amino group on the oxazole ring.

- Patented methods also describe cyclization of amide nitrile intermediates under anhydrous acidic conditions to obtain ammonium oxazole intermediates, which can be precursors to the target compound.

Q & A

Q. What are the standard synthetic routes for 5-Amino-2-(2,4-dichlorophenyl)-1,3-oxazole-4-carbonitrile?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Step 1 : Reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with aryl halides (e.g., o-nitrochlorobenzene) in dimethyl sulfoxide (DMSO) with lithium hydroxide as a base at elevated temperatures (e.g., 343 K for 4.5 hours) .

- Step 2 : Purification via recrystallization using ethanol:acetone (1:1) to achieve high-purity crystals suitable for X-ray analysis . Alternative routes may utilize oxazole precursors functionalized with dichlorophenyl groups, followed by nitrile group introduction via cyanation reactions .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

Key techniques include:

- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks (e.g., intramolecular N–H⋯O interactions) .

- FT-IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ vibrations) .

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., dichlorophenyl protons as doublets in aromatic regions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions may arise from differences in assay conditions or target specificity. Methodological strategies include:

- Comparative in vitro assays : Standardize cell lines (e.g., MCF-7 for anticancer studies) and control for variables like solvent polarity and incubation time .

- Molecular docking studies : Predict binding affinities to biological targets (e.g., adenosine A1 receptors) using software like AutoDock Vina, validated by mutagenesis experiments .

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, ECHA) to identify trends in activity profiles .

Q. What strategies optimize the yield and purity of this compound during synthesis?

Optimization involves:

- Reaction condition tuning : Adjust temperature (e.g., 343–353 K) and stoichiometry (e.g., 2:1 molar ratio of aryl halide to precursor) to minimize side products .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in polar aprotic solvents .

- Purification techniques : Employ column chromatography (silica gel, hexane:ethyl acetate gradient) or fractional crystallization for high purity (>98%) .

Q. How does the electronic configuration of substituents influence the compound’s reactivity and bioactivity?

- Electron-withdrawing groups (Cl, CN) : Increase electrophilicity at the oxazole ring, enhancing interactions with nucleophilic residues in enzymes (e.g., kinase active sites) .

- Hydrogen-bond donors (NH₂) : Facilitate intramolecular stabilization (e.g., N–H⋯N bonding) and intermolecular interactions (e.g., with DNA base pairs) .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites, guiding derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.